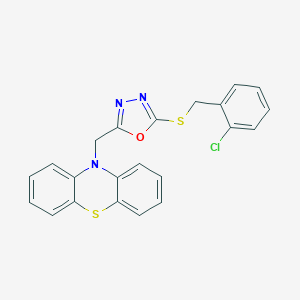![molecular formula C18H11N3S B292941 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292941.png)
3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, several studies have suggested that it exerts its biological activities by targeting various signaling pathways. It has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. In addition, 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has been reported to possess several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to inhibit the replication of viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to possess antiviral and antimicrobial properties. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been reported to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile. One of the directions is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as an antiviral and antimicrobial agent in vivo. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has been reported in the literature. One of the methods involves the reaction of 2-phenylbenzimidazole-5-thiol with ethyl cyanoacetate in the presence of sodium ethoxide. The reaction leads to the formation of the desired product in good yield. Another method involves the reaction of 2-phenylbenzimidazole-5-thiol with ethyl cyanoacetate in the presence of piperidine. The reaction leads to the formation of the desired product in moderate yield.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has been reported to possess a wide range of biological activities. Several studies have reported its potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, 3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has been reported to possess antiviral and antimicrobial properties. It has been shown to inhibit the replication of viruses and bacteria.
Eigenschaften
Molekularformel |
C18H11N3S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
3-phenyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C18H11N3S/c19-11-14-13(12-6-2-1-3-7-12)10-17(22)21-16-9-5-4-8-15(16)20-18(14)21/h1-10,20H |
InChI-Schlüssel |
QWGNMILYFPWHED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)N3C4=CC=CC=C4NC3=C2C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=S)N3C4=CC=CC=C4NC3=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)


![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)


![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)